molecular formula C19H23N5O4 B11290148 butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate

butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate

Cat. No.: B11290148
M. Wt: 385.4 g/mol
InChI Key: ODLNAKADWZFRJF-UHFFFAOYSA-N
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Description

Butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a synthetic heterocyclic compound characterized by a fused imidazo-triazolone core linked via an acetylated amino group to a butyl benzoate ester.

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

butyl 4-[[2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H23N5O4/c1-3-5-10-28-18(27)12-6-8-13(9-7-12)20-16(25)11-14-17(26)22-19-21-15(4-2)23-24(14)19/h6-9,14H,3-5,10-11H2,1-2H3,(H,20,25)(H,21,22,23,26)

InChI Key

ODLNAKADWZFRJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)CC

Origin of Product

United States

Preparation Methods

Cyclization for Imidazo[1,2-b] triazole Core Formation

The imidazo[1,2-b]triazole moiety is synthesized via cyclization reactions using guanidine derivatives and α-haloketones. In one approach, 1H-benzo[d]imidazol-2-amine reacts with 2-ethyl-5-oxo-4,5,6,7-tetrahydroimidazo[1,2-b][1,2,]triazole-6-carboxylic acid under acidic conditions to form the triazole ring. Tin tetrachloride (SnCl₄) catalyzes this reaction at 130°C under inert atmosphere, achieving a 78% yield after purification via silica gel chromatography. Alternative methods employ microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes.

Acylation and Esterification

The acetyl-amino linkage is introduced through acylation of the triazole intermediate with chloroacetyl chloride, followed by coupling with 4-aminobenzoic acid. Esterification of the carboxylic acid group with butanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) yields the final butyl ester. Solvent choice (e.g., THF vs. DMF) influences reaction efficiency, with polar aprotic solvents favoring higher conversion rates.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal temperatures for cyclization range from 120–150°C, with higher temperatures accelerating ring closure but risking decomposition. Catalysts such as SnCl₄ and potassium carbonate (K₂CO₃) are critical for moderating reactivity. For example, K₂CO₃ facilitates nucleophilic substitution during esterification, achieving 70–85% yields in acetone solutions.

Solvent Systems

  • THF : Preferred for Grignard-like reactions due to its ability to stabilize intermediates.

  • DMF : Enhances microwave-assisted reactions by absorbing irradiation efficiently.

  • Ethyl acetate/water biphasic systems : Used in workup to isolate products via liquid-liquid extraction.

Purification Techniques

  • Column chromatography : Silica gel with eluents like petroleum ether/ethyl acetate (1:1) removes unreacted starting materials.

  • Recrystallization : Ethanol or methanol recrystallization improves purity to >95% for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPuritySource
Conventional cyclization1H-benzo[d]imidazol-2-amineSnCl₄, 130°C, 24 h78%90%
Microwave-assisted2-ethyl-5-oxo-triazole derivativeDMF, 150°C, 10 min82%92%
Mitsunobu esterification4-aminobenzoic acidDEAD, PPh₃, THF, 0°C to RT85%95%

Microwave-assisted synthesis reduces reaction times by 90% compared to conventional methods, making it advantageous for industrial-scale production. However, Mitsunobu conditions, while high-yielding, require stringent moisture control to prevent side reactions.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 3.72 (q, 2H, CH₂CH₃), 4.21 (s, 2H, COCH₂N), 7.85 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H).

  • IR : Peaks at 1670 cm⁻¹ (C=O stretch), 1512 cm⁻¹ (C=N stretch).

Physicochemical Properties

PropertyValueSource
Molecular weight371.42 g/mol
Melting point218–220°C
SolubilityDMSO > 50 mg/mL

Challenges and Mitigation Strategies

Byproduct Formation

Side products like N-acetylated derivatives arise from over-acylation. This is mitigated by stoichiometric control of chloroacetyl chloride and dropwise addition at 0°C.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining reaction homogeneity. Continuous flow reactors and high-throughput screening optimize reagent mixing and temperature gradients .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzoic acids with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate as an antimicrobial agent. Its structural features suggest that it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Case Study:
A study demonstrated that derivatives of imidazole and triazole compounds exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis could be a mechanism for its efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways.

Research Findings:
In vitro assays have shown that compounds with similar imidazole and triazole scaffolds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those of established chemotherapeutics like doxorubicin, indicating a promising therapeutic index .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models of inflammation. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Experimental Evidence:
In animal models of inflammation, compounds with similar structures have shown a reduction in edema and pain response. These effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of NF-kB signaling pathways .

Antidiabetic Activity

Emerging research suggests that this compound may exhibit antidiabetic effects by enhancing insulin sensitivity or modulating glucose metabolism.

Clinical Insights:
Studies have indicated that similar compounds can improve glycemic control in diabetic models by increasing glucose uptake in muscle tissues and decreasing hepatic glucose production. This mechanism could be pivotal in developing new therapies for type 2 diabetes .

Synthesis and Structural Variations

The synthesis of this compound involves several key steps that include the formation of the imidazole ring and subsequent acylation reactions.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1Formation of ImidazoleEthanolamine + α-ketoester
2AcetylationAcetic anhydride + amine
3EsterificationButanol + acid chloride

Mechanism of Action

The mechanism of action of butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The imidazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Functionality : The imidazo-triazolone core distinguishes the target compound from pyridazine/isoxazole-based analogs (e.g., I-6230, I-6373), which may exhibit different binding affinities in biological targets (e.g., PI3K vs. kinase inhibition) .
  • Substituent Effects: The 2-ethyl group on the triazolone ring may stabilize the bicyclic system, while the acetylated amino linker could facilitate hydrogen bonding in target interactions .

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

  • Melting Point : Imidazo-triazolone derivatives (e.g., compound 3f ) typically exhibit melting points between 170–190°C, suggesting the target compound may fall within this range.
  • Solubility : Butyl esters generally have lower aqueous solubility than ethyl esters. For example, I-6230 (ethyl ester) is sparingly soluble in water (~0.1 mg/mL), while the target compound’s solubility is likely even lower .
  • LogP : Estimated LogP for the target compound is ~3.5 (vs. ~2.8 for ethyl analogs), indicating higher lipophilicity .

Biological Activity

Butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a complex organic compound that integrates imidazole and triazole rings within its structure. This combination is known for conferring diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's potential as an anticancer agent and its antimicrobial properties are particularly noteworthy.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N5O4C_{19}H_{23}N_{5}O_{4}. Its structure features both imidazole and triazole rings that enhance its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes essential for DNA replication, suggesting its role as an anticancer agent . Similar compounds have demonstrated antimicrobial and antifungal activities, indicating a broad spectrum of potential applications in treating various diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundImidazole-triazole structureAnticancer, Antimicrobial
Ethyl 4-{[(2-(2-Ethyl-5-Oxo-Imidazo-Triazole)Acetyl]Amino}BenzoateSimilar imidazole-triazole structureAntimicrobial
Butyl 5-(Amino)-1H-ImidazoleContains imidazole ringAnticancer
Methyl 3-(Triazolyl)BenzoateTriazole and benzoate moietiesAntifungal

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism likely involves the disruption of DNA synthesis through enzyme inhibition.
  • Antimicrobial Effects : Research has indicated that compounds with similar structural features demonstrate considerable antibacterial activity against pathogenic bacteria. For instance, derivatives of the imidazole-triazole framework have shown effectiveness comparable to standard antibiotics.
  • Potential Applications in Drug Development : The unique combination of functional groups in this compound opens avenues for further research into its efficacy as a therapeutic agent in various fields including oncology and infectious diseases.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for butyl 4-{[(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b][1,2,4]triazole core. Key steps include:

  • Acylation : Reacting 2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazole-6-acetic acid with butyl 4-aminobenzoate under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide linkage .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product.
    • Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the imidazo-triazole core, acetamide linkage, and benzoate ester. For example, the downfield shift (~8.0–8.5 ppm) in 1H NMR indicates aromatic protons of the benzoate group .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide, N-H stretch at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Q. What are the key structural features influencing its reactivity and stability?

  • Methodological Answer :

  • Imidazo-triazole Core : The fused heterocyclic system is prone to hydrolysis under acidic/basic conditions; stability studies should assess pH-dependent degradation .
  • Ester Group : Susceptible to enzymatic cleavage (e.g., esterases); evaluate stability in biological matrices (e.g., plasma) via LC-MS/MS .
  • Acetamide Linkage : Hydrolytic stability can be tested under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations can confirm connectivity between the acetamide and benzoate groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism in the imidazo-triazole system .
  • Comparative Analysis : Reference spectral databases of structurally analogous compounds (e.g., triazole derivatives in ’s table) to identify deviations caused by substituent effects .

Q. What in vitro models are suitable for assessing its biological activity and mechanism of action?

  • Methodological Answer :

  • Target-Based Assays : Screen against kinase or protease targets (e.g., fluorescence polarization assays) due to the compound’s heterocyclic motifs, which often interact with ATP-binding pockets .
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity via MTT assays. Include controls with structural analogs (e.g., triazole derivatives from ) to assess SAR .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2), leveraging the benzoate group’s potential for π-π interactions .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the imidazo-triazole substituents (e.g., ethyl → methyl or aryl groups) to assess impact on bioactivity .
  • Linker Optimization : Replace the acetamide group with sulfonamide or urea to evaluate stability and binding affinity .
  • Pharmacophore Mapping : Use QSAR models to correlate electronic (e.g., Hammett σ) or steric parameters (e.g., molar refractivity) with activity data .

Q. What computational methods can predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess conformational changes .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding free energies, focusing on contributions from the benzoate ester and imidazo-triazole moieties .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP), metabolic sites (e.g., cytochrome P450 interactions), and toxicity (e.g., Ames test alerts) .

Q. How to address low aqueous solubility in pharmacological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • pH Adjustment : Determine pKa via potentiometric titration (e.g., tetrabutylammonium hydroxide in isopropyl alcohol) to identify ionizable groups for salt formation .
  • Nanoformulation : Develop liposomal or cyclodextrin complexes; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

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